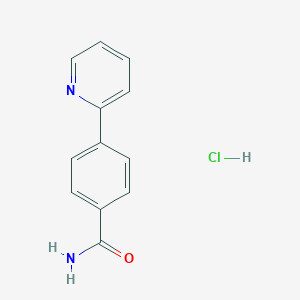

4-(pyridin-2-yl)benzamide hydrochloride

Description

Properties

IUPAC Name |

4-pyridin-2-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O.ClH/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11;/h1-8H,(H2,13,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOMOHLFXSHDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(Pyridin-2-yl)benzamide Hydrochloride

The construction of the 4-(pyridin-2-yl)benzamide scaffold is primarily achieved through the formation of a robust amide bond, complemented by methods that establish the crucial carbon-nitrogen or carbon-carbon linkage between the phenyl and pyridine (B92270) rings.

Classical Amidation Approaches for Benzamide (B126) Core Formation

The formation of the amide linkage is a cornerstone of this synthesis, typically involving the coupling of a carboxylic acid derivative with an amine.

A prevalent and direct method for synthesizing the benzamide core involves the nucleophilic acyl substitution reaction. This strategy typically employs a reactive derivative of 4-(pyridin-2-yl)benzoic acid, such as an acyl chloride, which reacts with 2-aminopyridine (B139424). The high electrophilicity of the acyl chloride carbon makes it susceptible to attack by the nucleophilic amino group of 2-aminopyridine, leading to the formation of the amide bond and the elimination of hydrogen chloride. The resulting product can then be isolated as the hydrochloride salt.

Alternatively, the reaction can be performed between 4-bromobenzoyl chloride and 2-aminopyridine, followed by a subsequent cross-coupling reaction to introduce the pyridine ring. Another variation involves the reaction of ortho-toluylchloride with potassium thiocyanate, followed by condensation with 2-amino-4-picoline to form a related benzamide derivative. researchgate.net

The efficiency and yield of the amidation reaction are highly dependent on several factors. The choice of solvent is critical, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) often favored to prevent unwanted side reactions. The reaction temperature can be manipulated to control the reaction rate; while some reactions proceed efficiently at room temperature, others may require cooling to manage exothermic processes or heating to overcome activation barriers. niscpr.res.in The use of a base, such as pyridine or triethylamine (B128534), is often necessary to neutralize the hydrogen chloride generated during the reaction, thereby driving the equilibrium towards product formation. niscpr.res.in The order of reagent addition can also influence the outcome, particularly in one-pot syntheses.

| Parameter | Condition | Purpose/Effect |

| Reagents | Acyl chloride & amine | Forms the amide bond through nucleophilic acyl substitution. |

| Solvent | Aprotic (e.g., Dichloromethane) | Prevents side reactions with the solvent. |

| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct, driving the reaction forward. niscpr.res.in |

| Temperature | 0-25°C | Controls reaction rate and minimizes side products. |

Palladium-Catalyzed C-N Coupling Techniques

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for forming carbon-nitrogen bonds. nih.govresearchgate.net The Buchwald-Hartwig amination, in particular, offers a versatile route to aryl amines and their derivatives. researchgate.netbohrium.com This methodology can be applied to the synthesis of 4-(pyridin-2-yl)benzamide by coupling a 4-halobenzamide with 2-aminopyridine or, conversely, by coupling a 4-(pyridin-2-yl)halide with benzamide.

These reactions are characterized by their use of a palladium catalyst, often in combination with a specialized phosphine (B1218219) ligand, and a base. uwindsor.ca The choice of ligand is crucial for the reaction's success, influencing catalyst stability, activity, and selectivity. nih.govuwindsor.ca The base, typically a strong, non-nucleophilic one like sodium tert-butoxide or cesium carbonate, plays a key role in the catalytic cycle. uwindsor.ca While highly effective, these methods require careful optimization of the catalyst system, base, and solvent to achieve high yields and avoid side reactions. researchgate.net

| Component | Example | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | The catalytic metal center. |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the catalyst and facilitates the catalytic cycle. researchgate.net |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Activates the amine and facilitates reductive elimination. uwindsor.ca |

| Substrates | Aryl halide/triflate & Amine | The coupling partners for C-N bond formation. |

Alternative Synthetic Routes to Pyridinylbenzamide Derivatives

Beyond the classical and palladium-catalyzed methods, other synthetic strategies have been developed for constructing pyridinylbenzamide structures. One such approach involves the synthesis of N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide, which is prepared by reacting benzoyl isothiocyanate with malononitrile, followed by alkylation and reaction with hydrazine. acs.org While not directly yielding 4-(pyridin-2-yl)benzamide, this method highlights the modular nature of benzamide synthesis, allowing for the construction of diverse heterocyclic systems.

Another alternative involves the use of copper cyanide as a less toxic cyanidation reagent in a multi-step synthesis to produce benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197). mdpi.comnih.gov This pathway underscores the adaptability of synthetic routes to incorporate different functionalities and manage reagent toxicity.

Derivatization Strategies for Structural Modification

The core structure of 4-(pyridin-2-yl)benzamide serves as a versatile scaffold for further chemical modification, allowing for the exploration of structure-activity relationships in various contexts. Derivatization can be targeted at several positions on the molecule.

Modifications to the benzamide portion often involve the introduction of substituents onto the phenyl ring. For instance, the synthesis of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives has been reported, demonstrating the feasibility of adding alkyl groups to the benzene (B151609) ring. nih.gov Similarly, the synthesis of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives introduces a more complex substituent at the 4-position of the benzamide. nih.gov

The pyridine ring is also a common site for modification. The synthesis of related compounds where the pyridine ring is substituted, such as with a methyl group in 2-amino-4-picoline, has been described. researchgate.net Furthermore, the nitrogen atom of the pyridine can be a site for functionalization, although this is less commonly explored for this specific scaffold. The amide nitrogen itself can also be substituted, leading to tertiary amides with altered properties.

These derivatization strategies allow for the fine-tuning of the molecule's steric and electronic properties, which can be crucial for its intended application.

Functionalization of the Benzene Ring

The benzene ring of 4-(pyridin-2-yl)benzamide is amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups that can modulate the electronic properties of the molecule.

Introduction of Halogen Substituents

Halogen atoms can be introduced onto the benzene ring, serving as versatile handles for further chemical transformations. A common strategy involves the use of a halogenated starting material, such as 4-bromobenzoic acid, in the synthesis of the benzamide core. For instance, 4-bromo-N-(pyridin-2-yl)benzamide is typically synthesized through the amidation of 4-bromobenzoyl chloride with 2-aminopyridine. This reaction is often carried out in an anhydrous solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) to neutralize the HCl byproduct.

The bromine atom in 4-bromo-N-(pyridin-2-yl)benzamide can then undergo nucleophilic aromatic substitution. For example, methoxylation can be achieved by reacting it with sodium methoxide (B1231860) in the presence of a copper(I) iodide (CuI) catalyst in dimethylformamide (DMF) at elevated temperatures to yield 4-methoxy-N-(pyridin-2-yl)benzamide. Similarly, amination can be performed using ammonia (B1221849) with a copper(I) bromide (CuBr) catalyst in dimethyl sulfoxide (B87167) (DMSO).

Furthermore, the bromine atom serves as a key functional group for palladium-catalyzed cross-coupling reactions. In a Suzuki coupling, 4-bromo-N-(pyridin-2-yl)benzamide can be reacted with an arylboronic acid, such as phenylboronic acid, using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to form biaryl derivatives like 4-phenyl-N-(pyridin-2-yl)benzamide.

| Reaction | Reagents and Conditions | Product |

| Bromination (Amidation) | 4-bromobenzoyl chloride, 2-aminopyridine, TEA, DCM | 4-bromo-N-(pyridin-2-yl)benzamide |

| Methoxylation | NaOMe, CuI, DMF, 100°C | 4-methoxy-N-(pyridin-2-yl)benzamide |

| Amination | NH₃, CuBr, DMSO, 120°C | 4-amino-N-(pyridin-2-yl)benzamide |

| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 4-phenyl-N-(pyridin-2-yl)benzamide |

| Heck Reaction | Styrene, Pd(OAc)₂, NEt₃, DMF, 100°C | 4-styryl-N-(pyridin-2-yl)benzamide |

Incorporation of Other Electron-Modifying Groups

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and alkyl groups, can increase the electron density of the benzene ring. For instance, the synthesis of benzamide-isoquinoline derivatives has shown that the introduction of a methoxy group can significantly impact the molecule's properties. nih.gov

Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density of the aromatic ring. In the synthesis of N-(4-nitrophenyl)-3-[(pyridin-2-yl)sulfamoyl]benzamide, the nitro group is a key feature. nih.gov This nitro group can subsequently be reduced to an amino group, providing a route to further functionalization. nih.gov

Modifications on the Pyridine Ring

The pyridine ring is another key site for structural modification, offering opportunities for substitution at various positions, as well as more complex transformations like ring fusions and isosteric replacements.

Substitution at Various Positions

The pyridine ring can be substituted with various functional groups. Research has shown that the presence of a substituent on the pyridine ring of 2-aminopyridine can influence the yield of N-(pyridin-2-yl)-benzamide synthesis. mdpi.com For example, the reaction of 4-methyl-2-aminopyridine and 5-chloro-2-aminopyridine with trans-β-nitrostyrene has been used to produce N-(4-methylpyridin-2-yl)benzamide and N-(5-chloropyridin-2-yl)benzamide, respectively. mdpi.com

The synthesis of substituted pyridin-2(1H)-ones also provides a route to modified pyridine cores that can be incorporated into benzamide structures. nih.gov

Heterocyclic Ring Fusions and Isosteric Replacements

More complex modifications include the fusion of the pyridine ring with other heterocyclic systems. For example, pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo-[3,4-b]-pyridine derivatives have been synthesized from substituted pyridine precursors. nih.gov The synthesis of thieno[2,3-b]pyridine-2-carboxamides represents another class of fused systems. mdpi.com

Bioisosteric replacement is a strategy where the pyridine ring is replaced by another group with similar physical or chemical properties. A common bioisostere for pyridine is the benzonitrile (B105546) group, where the pyridine nitrogen is replaced by a C-CN unit. researchgate.net This replacement can be a valuable tool in medicinal chemistry. researchgate.net Other heterocycles can also serve as bioisosteres. For instance, the benzene ring in some kinase inhibitors has been replaced by a pyridine ring to improve properties. mdpi.com The replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has also been explored as a bioisosteric substitution. rsc.org In some instances, a pyrimidine (B1678525) ring can be used as a replacement for the pyridine moiety. nih.gov

| Modification Type | Example |

| Substitution | N-(4-methylpyridin-2-yl)benzamide |

| Ring Fusion | Pyrido[2,3-d]pyrimidine derivatives |

| Isosteric Replacement | Benzonitrile as a pyridine mimic |

| Isosteric Replacement | Pyrimidine as a pyridine mimic |

Amide Linker Derivatization

The amide bond itself is a key point for derivatization, allowing for the attachment of various alkyl or aryl groups to the nitrogen atom. This modification can significantly alter the three-dimensional shape and properties of the molecule.

The synthesis of N-substituted benzamide derivatives is a common strategy. For example, N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides have been synthesized by conjugating N-(4-carboxyphenyl)phthalimide with different aromatic amines. tbzmed.ac.irtbzmed.ac.ir The reaction is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). tbzmed.ac.ir

Furthermore, the amide bond can be modified through reactions like transamidation, where the N-substituent is exchanged. Selective activation of secondary amides allows for their modification in the presence of other amides. emorychem.science The addition of the amide N-H bond across alkynes is another method to create more complex structures. mdpi.com The synthesis of N-(pyridin-2-ylmethyl)benzamide derivatives, where a methylene (B1212753) group is inserted between the pyridine and the amide nitrogen, has also been reported. ebi.ac.uk

| Derivative Type | Synthetic Approach |

| N-Aryl Benzamides | Coupling of a carboxylic acid with an aromatic amine using EDC/HOBt. tbzmed.ac.ir |

| N-Alkyl Benzamides | Reaction of an acid chloride with an alkylamine. |

| Transamidation | Selective activation of a secondary amide followed by reaction with a different amine. emorychem.science |

| Hydrazone Derivatives | Condensation of a hydrazide with an aldehyde or ketone to form a pyridine-acylhydrazone benzamide. nih.gov |

Research Data Not Publicly Available for this compound

Despite a comprehensive search of scientific literature and databases, specific data regarding the in vitro biological activity of the chemical compound this compound against select mycobacterial strains and cancer cell lines is not publicly available.

Numerous search strategies were employed to locate research findings on the antimycobacterial and anticancer properties of this compound, as per the specified outline. These searches aimed to identify studies detailing its inhibitory effects on Mycobacterium tuberculosis H37Ra, Mycobacterium smegmatis, and Mycobacterium aurum, as well as its cytotoxic activity against the human cancer cell lines PC3 (prostate cancer) and HT29 (colon cancer).

The performed searches included queries for:

Antimycobacterial activity of this compound

Minimum Inhibitory Concentrations (MIC) of the compound against Mycobacterium tuberculosis H37Ra

Broad-spectrum antimycobacterial efficacy studies involving M. smegmatis and M. aurum

In vitro assays for antimycobacterial potency

Cytotoxicity against human cancer cell lines PC3 and HT29

While the searches returned a wide array of studies on related compounds, such as derivatives of pyridine, benzamide, and other heterocyclic structures with antimycobacterial and anticancer activities, no publications were identified that specifically reported the biological evaluation of this compound itself for these purposes.

Consequently, the requested article, which was to be strictly structured around the in vitro biological activity and mechanistic elucidation of this compound, cannot be generated. The absence of primary research data for this specific compound prevents the creation of the detailed, informative, and scientifically accurate content required for each section and subsection of the proposed outline, including the requested data tables.

It is important to note that the absence of published data does not definitively mean that such research has not been conducted. The information may be part of proprietary, unpublished studies within pharmaceutical or academic research institutions. However, based on the currently accessible scientific literature, the requested analysis cannot be fulfilled.

In Vitro Biological Activity and Mechanistic Elucidation

Anticancer Research Applications

Enzyme Inhibition in Cancer Pathways

Derivatives of pyridin-2-yl benzamide (B126) have been investigated for their potential to inhibit key enzymes involved in cancer signaling pathways. Research has focused on their ability to act as inhibitors of various protein kinases, which are crucial for tumor growth and survival.

One area of investigation has been the development of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as inhibitors of the RET kinase. nih.gov In ELISA-based kinase assays, these compounds demonstrated inhibitory activity against RET kinase. nih.gov Notably, compound I-8, which incorporates a 1,2,4-oxadiazole (B8745197) moiety, was a potent inhibitor of RET kinase activity at both the molecular and cellular levels. nih.gov

Another class of related compounds, 4-(pyrimidin-2-ylamino)benzamide derivatives, have been designed as inhibitors of the Hedgehog signaling pathway, a critical pathway in many cancers. researchgate.net Several of these compounds showed potent inhibition of this pathway, with one compound, 8e, exhibiting an IC50 value of 5.0 nmol/L, which was more potent than the known inhibitor GDC-0449. researchgate.net

Furthermore, 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have been synthesized and evaluated as potential protein kinase inhibitors. nih.gov These compounds were designed based on the structure of Nilotinib, a known Bcr-Abl inhibitor, with modifications intended to target the adenine (B156593) pocket of kinases. nih.gov

Studies on benzenesulfonamide (B165840) derivatives have also revealed inhibitory activity against carbonic anhydrase (CA) isoforms, particularly the cancer-associated hCA IX. nih.gov Certain compounds in this class showed selective inhibition of hCA IX over other isoforms. nih.gov

Table 1: Inhibitory Activity of Pyridin-2-yl Benzamide Analogs in Cancer Pathways

| Compound Class | Target Pathway/Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides | RET Kinase | Compound I-8 strongly inhibited RET kinase activity. | nih.gov |

| 4-(pyrimidin-2-ylamino)benzamide derivatives | Hedgehog Signaling | Compound 8e showed an IC50 of 5.0 nmol/L. | researchgate.net |

| 4-methylbenzamide derivatives | Protein Kinases | Designed as ATP-competitive inhibitors. | nih.gov |

| Benzenesulfonamide derivatives | Carbonic Anhydrase IX | Showed selective inhibition of hCA IX. | nih.gov |

Impact on Cell Proliferation in In Vitro Models

The inhibitory effects of pyridin-2-yl benzamide analogs on cancer-related enzymes translate to anti-proliferative activity in various cancer cell lines.

The 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide derivative, I-8, was shown to inhibit the proliferation of cells driven by both wildtype and gatekeeper mutations of RET. nih.gov This suggests potential efficacy against tumors with specific genetic alterations.

In a study of pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids, several compounds were evaluated for their anti-proliferative activity against MCF-7, HepG2, and HEp-2 human cancer cell lines. nih.gov Compounds 1a and 8a demonstrated significant anti-proliferative effects against HEp-2 cells, with IC50 values of 7.5 μg/mL and 5.9 μg/mL, respectively. nih.gov Compound 13a showed excellent activity against HepG2 cells with an IC50 of 9.5 μg/mL. nih.gov Further investigation revealed that compound 13a induced G1 cell cycle arrest and apoptosis in HepG2 cells. nih.gov

A series of carbamothioyl-furan-2-carboxamide derivatives were also tested for their anti-cancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.com One compound, p-tolylcarbamothioyl)furan-2-carboxamide, displayed the highest activity against hepatocellular carcinoma at a concentration of 20 μg/mL, with a cell viability of 33.29%. mdpi.com

Table 2: Anti-Proliferative Activity of Pyridin-2-yl Benzamide Analogs

| Compound/Class | Cell Line | Activity (IC50 / % Viability) | Reference |

|---|---|---|---|

| Compound I-8 | RET-driven cells | Inhibited proliferation | nih.gov |

| Compound 1a | HEp-2 | IC50 = 7.5 μg/mL | nih.gov |

| Compound 8a | HEp-2 | IC50 = 5.9 μg/mL | nih.gov |

| Compound 13a | HepG2 | IC50 = 9.5 μg/mL | nih.gov |

| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | 33.29% viability at 20 μg/mL | mdpi.com |

Receptor Modulation and Ligand Binding Studies

Dopamine (B1211576) D3 Receptor Interaction Profiles (e.g., agonist/antagonist activity)

Benzamide derivatives have been extensively studied for their interaction with dopamine receptors, particularly the D3 subtype, which is a target for neurological and psychiatric disorders.

Research on (S)-N-(3-pyrrolidinyl)benzamide derivatives revealed that these compounds can act as antagonists for dopamine D2, D3, and D4 receptors. nih.gov One compound, YM-43611, demonstrated high affinity for D3 and D4 receptors. nih.gov The functional activity of these compounds was confirmed by their ability to inhibit apomorphine-induced climbing behavior in mice, a model for antipsychotic activity. nih.gov

Another study focused on a conformationally-flexible benzamide scaffold, which showed high affinity for the D3 receptor. semanticscholar.org A bromo analog from this series exhibited a Ki of 1.1 ± 0.1 nM for the human D3 receptor. semanticscholar.org The D3 receptor partial agonist BP897 [N-[4-(4-(2-methoxyphenyl)piperazinyl)butyl]-2-naphthamide] has also been investigated for its effects in primate models of Parkinson's disease. documentsdelivered.com

Table 3: Dopamine D3 Receptor Binding Affinities of Benzamide Analogs

| Compound/Class | Receptor | Binding Affinity (Ki) | Activity Profile | Reference |

|---|---|---|---|---|

| YM-43611 | D3 | 21 nM | Antagonist | nih.gov |

| Bromo analog | hD3R | 1.1 ± 0.1 nM | Not specified | semanticscholar.org |

| HY-3-24 | hD3R | 0.67 ± 0.11 nM | Not specified | semanticscholar.org |

Assessment of Receptor Selectivity in Vitro

A key aspect of developing dopamine receptor ligands is achieving selectivity for a specific subtype to minimize off-target effects.

The (S)-N-(3-pyrrolidinyl)benzamide derivative YM-43611, in addition to its high affinity for the D3 receptor, showed a 10-fold preference for D3 over D2 receptors. nih.gov The study highlighted that the substituent on the 4-amino group of the benzamide nucleus plays a crucial role in determining selectivity, with different bulk tolerances at the D2, D3, and D4 receptors (D4 > D3 > D2). nih.gov

The conformationally-flexible benzamide scaffold demonstrated excellent selectivity for the D3 receptor over the D2 receptor, with a bromo analog showing a Ki of 107 ± 5 nM for hD2R compared to 1.1 ± 0.1 nM for hD3R. semanticscholar.org Another compound from this series, HY-3-24, had a Ki of 86.7 ± 11.9 nM for D2R and 0.67 ± 0.11 nM for D3R, representing approximately 129-fold selectivity for the D3 receptor. semanticscholar.org This compound was inactive at the D4 receptor. semanticscholar.org

GPR52 Agonism and Signaling Bias

Recent research has identified derivatives of pyridin-2-yl benzamide as potent agonists of the orphan G protein-coupled receptor GPR52, a promising target for neuropsychiatric disorders.

Specifically, 3-((4-benzylpyridin-2-yl)amino)benzamides have been identified as GPR52 agonists. nih.govnih.gov Optimization of a lead compound led to the discovery of unique agonists with improved potency and efficacy. nih.gov Interestingly, some of these compounds displayed biased agonism, showing a greater preference for G protein/cAMP signaling over β-arrestin recruitment. nih.govnih.gov This biased signaling can lead to sustained GPR52 activation due to reduced receptor desensitization. nih.govnih.gov

Table 4: GPR52 Agonist Activity of Benzamide Analogs

| Compound Class | Receptor | Activity Profile | Key Finding | Reference |

|---|---|---|---|---|

| 3-((4-benzylpyridin-2-yl)amino)benzamides | GPR52 | Biased Agonist | Greater bias for G protein/cAMP signaling | nih.govnih.gov |

Glucokinase Activation and Hypoglycemic Potential

N-pyridin-2-yl benzamide analogues have emerged as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism, making them potential therapeutic agents for type 2 diabetes. nih.gov

A study involving the synthesis and evaluation of a series of N-pyridin-2-yl benzamide analogues demonstrated that several compounds exhibited excellent GK activation in vitro, with a GK fold activation of around 2. nih.gov Selected compounds from this series also showed significant reductions in blood glucose levels in an oral glucose tolerance test (OGTT) in rats, indicating their hypoglycemic potential. nih.gov The development of benzamide derivatives as glucokinase activators is an active area of research, with some compounds having entered clinical trials. nih.gov

Table 5: Glucokinase Activation by N-pyridin-2-yl Benzamide Analogs

| Compound Class | Target | In Vitro Activity | In Vivo Effect | Reference |

|---|---|---|---|---|

| N-pyridin-2-yl benzamide analogues | Glucokinase | GK fold activation ~2 | Significant reduction in blood glucose | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features

A pharmacophore model for N-pyridyl benzamide (B126) derivatives highlights essential features for biological activity, typically including a hydrogen bond donor, a hydrophobic region, and two aromatic rings. nih.gov These elements are crucial for the molecule's ability to bind effectively to its biological target.

Influence of Substituent Position and Nature on Biological Efficacy

The placement and chemical nature of substituents on the aromatic rings of the 4-(pyridin-2-yl)benzamide core are determining factors for biological efficacy. Studies on analogous structures demonstrate that even minor changes can lead to significant variations in activity.

For instance, in related N-pyridin-2-yl benzamide analogues, the introduction of different substituents at various positions on the benzamide ring has been shown to modulate activity. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents play a critical role. Research on thiosemicarbazide (B42300) derivatives, for example, has shown that the position of a substituent significantly impacts antibacterial activity, with trifluoromethylphenyl groups being particularly promising.

Table 1: Effect of Substituent Variation on Biological Activity of Benzamide Analogues

| Base Scaffold | Substituent (R) | Position of R | Observed Biological Effect |

| N-pyridin-2-yl benzamide | -OCH₃ | meta on benzamide | Enhanced glucokinase activation nih.gov |

| N-pyridin-2-yl benzamide | -Cl | para on benzamide | Significant glucokinase activation nih.gov |

| Pyridinyl-piperidine sulfonamide | Pyridine (B92270) N | Position 4 of piperidine (B6355638) | Improved aqueous solubility vs. phenyl analogue nih.gov |

| Aminophenyl benzamide | -Br | meta on heteroaryl ring | Potent Histone Deacetylase (HDAC) inhibition researchgate.net |

Role of the Amide Linker and Aromatic Moieties in Target Binding

The amide linker and the two aromatic systems—the pyridine and benzene (B151609) rings—are fundamental pharmacophoric elements that govern target binding.

The amide linker is a critical interaction point, primarily acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual capability allows it to form strong, directional hydrogen bonds with amino acid residues in a protein's active site, which is often essential for anchoring the molecule in the correct orientation for effective inhibition. nih.gov The planarity of the amide bond also helps to rigidly orient the attached aromatic rings, which can be crucial for fitting into a binding pocket.

The aromatic moieties (pyridine and benzene rings) contribute to binding primarily through hydrophobic and π-π stacking interactions. The pyridine ring, with its nitrogen atom, can also participate in hydrogen bonding or coordination with metal ions within an enzyme's active site. nih.gov The benzene ring provides a large, hydrophobic surface that can interact favorably with nonpolar regions of the binding site. The specific arrangement and electronic nature of these rings are key to the compound's selectivity and potency. cambridgemedchemconsulting.com

Impact of Isosteric Replacements on Biological Activity

Bioisosteric replacement is a key strategy in drug design to improve a compound's properties by substituting one functional group with another that has similar physicochemical characteristics. drughunter.com In the context of 4-(pyridin-2-yl)benzamide, replacing the core structural elements can lead to improved metabolic stability, potency, and selectivity.

A common modification is the replacement of the amide bond, which can be susceptible to metabolic cleavage by proteases. nih.gov Heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are well-known bioisosteres for the amide group. nih.govcambridgemedchemconsulting.com These replacements can mimic the hydrogen bonding capacity and spatial arrangement of the amide while being more resistant to hydrolysis. cambridgemedchemconsulting.comresearchgate.net For example, replacing an amide with a 1,2,4-oxadiazole (B8745197) has been shown to retain or improve activity while enhancing metabolic stability in dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov Similarly, the trifluoroethylamine group has been explored as an amide isostere, with the electronegative trifluoromethyl group mimicking the carbonyl and enhancing metabolic stability. drughunter.com

The pyridine ring itself can be considered a bioisostere of a phenyl ring, with the nitrogen atom offering an additional point for hydrogen bonding, which can enhance binding affinity. cambridgemedchemconsulting.com

Table 2: Examples of Bioisosteric Replacements in Benzamide-like Scaffolds

| Original Group | Bioisosteric Replacement | Rationale / Potential Advantage |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics H-bonding, improved metabolic stability. nih.govresearchgate.net |

| Amide (-CONH-) | 1,2,3-Triazole | Resistant to hydrolysis and oxidation, mimics amide geometry. cambridgemedchemconsulting.com |

| Amide (-CONH-) | Trifluoroethylamine (-CF₃-NH-) | Mimics carbonyl electronics, reduces amine basicity, enhances metabolic stability. drughunter.com |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Can improve metabolic stability, but may impact solubility. cambridgemedchemconsulting.com |

| Phenyl Ring | Pyridine Ring | Introduces a hydrogen bond acceptor (N atom), potentially increasing potency and altering solubility. cambridgemedchemconsulting.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

Development of Predictive QSAR Models for Activity

For classes of compounds including pyridyl and pyrimidine (B1678525) benzamides, 3D-QSAR models have been successfully developed. nih.gov These models are typically built using a training set of molecules with known activities. The process involves aligning the molecules and then using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D properties (steric, electrostatic, hydrophobic fields) with biological activity.

The robustness and predictive power of these models are evaluated using statistical metrics such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for an external test set (pred_r²). researchgate.net For a series of aminophenyl benzamide derivatives, a 3D-QSAR model showed an excellent correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85), indicating its utility in guiding the design of new inhibitors. researchgate.net Similarly, models for other benzamide derivatives have been developed using methods like multiple linear regression (MLR) and have demonstrated strong predictive accuracy. biointerfaceresearch.com

Identification of Physicochemical Descriptors Correlating with Activity

A key outcome of QSAR studies is the identification of specific physicochemical descriptors that are correlated with biological activity. These descriptors quantify various properties of the molecules. Understanding which descriptors are important allows chemists to rationally modify a structure to enhance its desired activity.

Commonly identified descriptors for benzamide derivatives include:

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms (e.g., GCUT_PEOE_0). They often highlight the importance of electrostatic interactions and hydrogen bonding. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. They can indicate whether bulky substituents in certain regions are favorable or unfavorable for activity.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule or its parts. A QSAR model for aminophenyl benzamide inhibitors suggested that hydrophobic character is crucial for activity. researchgate.net

Topological Descriptors: These describe the connectivity and branching of the atoms in a molecule.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can describe properties like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Table 3: Physicochemical Descriptors Identified in QSAR Studies of Benzamide-Related Compounds

| Descriptor Type | Specific Descriptor Example | Implication for Biological Activity | Reference |

| Electronic / Topological | GCUT_PEOE_0 (Partial Equalization of Orbital Electronegativities) | A decreased value was linked to a faster association rate with the target. | nih.gov |

| Surface Area | vsa_other (Van der Waals surface area of atoms with "other" properties) | A lower value was associated with tighter binding. | nih.gov |

| Hydrophobic | vsurf_DW12 (Hydrophilic-hydrophilic interaction energy) | A more distant distribution of hydrophilic energy minima favored tighter binding. | nih.gov |

| Hydrophobic | Hydrophobic character (general) | Crucial for HDAC inhibitory activity; adding hydrophobic groups enhances inhibition. | researchgate.net |

| Aromaticity | Aromatic Rings (R) | Identified as a key pharmacophoric feature for binding. | nih.govresearchgate.net |

| Hydrogen Bonding | Hydrogen Bond Donor (D) / Acceptor (A) | Essential pharmacophoric features for receptor interaction. | nih.govresearchgate.net |

Conformational Analysis and Molecular Rigidity Effects of 4-(pyridin-2-yl)benzamide hydrochloride

The three-dimensional conformation and inherent rigidity of a molecule are critical determinants of its interaction with biological targets. For this compound, a comprehensive understanding of its conformational landscape and the energetic barriers to rotation around its key chemical bonds provides insight into its structure-property relationships. While direct crystallographic or detailed computational studies on the hydrochloride salt are not extensively available in the public domain, a robust analysis can be constructed from studies of structurally related N-aryl benzamides and pyridinyl derivatives.

Rotational Barriers and Conformational Preferences

Computational studies on analogous N-methylbenzamide have elucidated the rotational barrier around the C(sp2)-C(aryl) bond. These studies indicate a preference for a non-planar conformation, with the amide group twisted out of the plane of the benzene ring. This deviation from planarity is a result of steric repulsion between the ortho-hydrogen atoms of the benzene ring and the substituents on the amide nitrogen.

In a broader context, research into ortho-substituted tertiary aromatic amides has demonstrated a significant increase in the rotational barriers around both the C-C(O) and N-C(O) bonds. This suggests that substituents on the aromatic rings play a crucial role in dictating the conformational flexibility of the molecule.

The following table summarizes key rotational energy barriers found in related benzamide structures, which can be used to infer the rigidity of 4-(pyridin-2-yl)benzamide.

| Bond | Compound Type | Rotational Barrier (kcal/mol) |

|---|---|---|

| C(sp2)-C(aryl) | N-methylbenzamide | 2.8 - 2.9 |

| C-C(O) | ortho-dichloro tertiary aromatic amides | up to 19.2 |

| N-C(O) | ortho-dichloro tertiary aromatic amides | up to 6.7 |

| Formyl group rotation | N-benzhydrylformamides | 20 - 23 |

| Aryl group rotation | N-benzhydrylformamides | 2.5 - 9.8 |

Dihedral Angles in Related Crystal Structures

In the crystal structure of 4-methyl-N-[(4-methyl-pyridin-2-yl)carbamothioyl]benzamide, the dihedral angle between the benzene and pyridine rings is 26.86 (9)°. nih.gov Another related compound, 4-Methyl-N-[2-(pyridin-2-yl)ethyl-carbamo-thio-yl]benzamide, exhibits a larger dihedral angle of 71.33 (15)° between the two rings. nih.gov These variations highlight the conformational flexibility and the influence of substituents on the crystal packing and molecular conformation.

The table below presents dihedral angles observed in the crystal structures of similar compounds.

| Compound | Dihedral Angle (Benzene-Pyridine) |

|---|---|

| 4-methyl-N-[(4-methyl-pyridin-2-yl)carbamothioyl]benzamide | 26.86 (9)° |

| 4-Methyl-N-[2-(pyridin-2-yl)ethyl-carbamo-thio-yl]benzamide | 71.33 (15)° |

Effects of Protonation

The hydrochloride salt of 4-(pyridin-2-yl)benzamide involves the protonation of the pyridine nitrogen atom. This protonation is expected to have a significant impact on the molecule's conformation and electronic distribution. Studies on pyridin-2-yl guanidine (B92328) derivatives have shown that protonation can lead to a 180° change in the dihedral angle between the guanidinium (B1211019) group and the pyridine ring, driven by the formation of an intramolecular hydrogen bond between the pyridine nitrogen and a guanidinium proton.

Theoretical and Computational Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is instrumental in drug design for forecasting how a potential drug molecule (the ligand) will bind to a protein target.

Prediction of Binding Poses and Affinities with Target Proteins

Computational studies on benzamide (B126) derivatives are frequently employed to predict their binding modes and affinities with various protein targets. For instance, in silico molecular docking has been used to investigate novel N-pyridin-2-yl benzamide analogues as potential allosteric activators of the glucokinase (GK) enzyme, which is significant for managing type 2 diabetes. nih.gov Similarly, extensive molecular modeling, including docking studies, has been performed on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds to explore their inhibitory potential against Rho-associated kinase-1 (ROCK1), a target implicated in cardiovascular diseases. nih.govpeerj.comresearchgate.net

| Compound Series | Target Protein | Docking Software/Method | Key Finding | Reference |

| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | AutoDock 4.2 | Predicted critical interactions and binding affinities, guiding inhibitor design. | nih.govpeerj.com |

| N-pyridin-2-yl benzamide analogues | Glucokinase (GK) | In silico studies | Predicted binding interactions, identifying potential allosteric activators. | nih.gov |

| Pyridine-thiourea derivatives | S. aureus & E. coli targets | CLC Drug Discovery Workbench | Generated docking scores to evaluate potential antimicrobial activity. | scispace.commdpi.com |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | SYBYL 6.9 | Analyzed interactions to guide the design of new cancer inhibitors. | nih.gov |

Identification of Critical Residues for Ligand Binding

A key outcome of molecular docking and subsequent analyses is the identification of specific amino acid residues within the target protein that are crucial for ligand binding. These "hotspot" residues form key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex.

In the study of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors targeting ROCK1, several critical residues were identified. nih.gov The analysis revealed that interactions with the hinge loop of the kinase domain are vital. nih.gov For instance, residue M156 was found to be a key residue in forming hydrogen-bond interactions. nih.gov When docking with a highly active compound from the series, additional hydrogen bonds were observed with residues R84 and F87. peerj.com Binding free energy decomposition analysis further highlighted residues that contribute significantly to the binding energy. For the ROCK1 inhibitors, residues E89, V90, E124, D126, Y155, D160, and D202 were found to contribute favorably (lowest binding energy), while K105 and R125 contributed the highest binding energy. nih.gov

Similarly, studies on benzimidazole-based Pin1 inhibitors identified Lys63, Arg69, Cys113, Leu122, Met130, and Ser154 as potential key residues for binding through binding free energy calculations. rsc.org Understanding these specific interactions is paramount for optimizing the structure of the ligand to enhance its potency and selectivity. nih.gov

| Target Protein | Interacting Compound Series | Critical Residues | Type of Interaction | Reference |

| ROCK1 | N-ethyl-4-(pyridin-4-yl)benzamide derivatives | M156, K105, R84, F87 | Hydrogen Bonding | nih.govpeerj.com |

| ROCK1 | N-ethyl-4-(pyridin-4-yl)benzamide derivatives | E89, V90, E124, D126, Y155, D160, D202 | Favorable Binding Energy Contribution | nih.gov |

| Pin1 | Benzimidazole inhibitors | Lys63, Arg69, Cys113, Leu122, Met130, Ser154 | Key for Binding (from energy decomposition) | rsc.org |

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time. researchgate.net These simulations model the movements of atoms and molecules, providing insights into the conformational changes and the persistence of key interactions. mdpi.com

MD simulations are routinely performed on docked complexes to validate the predicted binding modes. researchgate.netrsc.org In the investigation of N-ethyl-4-(pyridin-4-yl)benzamide inhibitors with ROCK1, MD simulations were conducted to confirm the stability of the docked poses. nih.gov The stability is often evaluated by calculating the root mean square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value suggests that the ligand remains securely in the binding pocket. mdpi.com For the ROCK1 inhibitors, the frequency and duration of hydrogen bond interactions were also monitored throughout the simulation to confirm that key interactions, like those with the M156 residue, were maintained. nih.gov Such studies provide a more rigorous evaluation of a compound's potential as an effective inhibitor. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and properties of a molecule. nih.govindexcopernicus.com These methods are used to predict a wide range of molecular attributes that govern reactivity and intermolecular interactions.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, MEP)

The electronic properties of a molecule are key to understanding its reactivity. Quantum chemical calculations are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter; a small gap generally indicates high chemical reactivity, while a large gap suggests high kinetic stability. researchgate.netunair.ac.id

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. indexcopernicus.com These maps are useful for predicting how a molecule will interact with other molecules, identifying sites susceptible to electrophilic or nucleophilic attack. indexcopernicus.com For example, in a study on meloxicam, a related benzothiazine derivative, DFT calculations were used to analyze the HOMO-LUMO gap and MEP to understand its stability and reactive sites. unair.ac.id

| Method | Property Calculated | Significance | Reference |

| DFT (B3LYP) | HOMO-LUMO Energy Gap | Determines chemical reactivity and kinetic stability. | researchgate.netunair.ac.id |

| DFT (B3LYP) | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for intermolecular interactions. | indexcopernicus.com |

| DFT, XTB | HOMO-LUMO Gaps | Used for pre-training machine learning models for property prediction. | arxiv.org |

Conformation Preference and Energetic Landscape Exploration

Molecules with rotatable bonds, like 4-(pyridin-2-yl)benzamide, can exist in multiple three-dimensional shapes, or conformations. Theoretical conformational analysis is used to explore the potential energy surface of a molecule to identify the most stable conformations. acs.org

Studies on related structures, such as pyridin-2-yl guanidine (B92328) derivatives and N'-(2-pyridyl)formamidines, have used a combination of NMR spectroscopy, X-ray crystallography, and DFT calculations to analyze conformational preferences. rsc.orgnih.gov These studies have shown that intramolecular interactions, particularly hydrogen bonding, can have a profound effect on which conformation is favored. nih.gov For example, in pyridin-2-yl guanidinium (B1211019) salts, an intramolecular hydrogen bond between the pyridine (B92270) nitrogen and the guanidinium protons leads to a specific, stable conformation. nih.gov Understanding the preferred conformation of a molecule is crucial, as the bioactive conformation (the shape it adopts when binding to a biological target) may not be the lowest energy conformation in isolation. acs.org

Prediction of Molecular Properties for Biological Relevance

Computational tools are instrumental in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For derivatives of the 4-(pyridin-2-yl)benzamide scaffold, these predictions are crucial for early-stage assessment of their drug-likeness and potential for oral bioavailability.

Research on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors involved ADME/Tox predictions. nih.gov These studies help in understanding how modifications to the core structure influence the pharmacokinetic and safety profiles of the compounds. For instance, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, in silico ADMET properties were predicted, showing that the synthesized compounds displayed a high percentage of protein binding capacity (95.75–100%) and low to moderate in vivo blood-brain barrier penetration. nih.gov

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. researchgate.net In the context of 4-(pyridin-2-yl)benzamide derivatives, docking studies have been employed to understand their interaction with various enzymes and receptors. For example, in the design of ROCK1 inhibitors, docking and molecular dynamics (MD) simulations revealed critical interactions and binding affinities between the inhibitors and the ROCK1 enzyme. nih.gov Similarly, studies on N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase have utilized in silico methods to guide their design and synthesis. nih.gov

The following table summarizes predicted molecular properties for a related compound, N-((2,3-Dihydrobenzo[b] nih.govsigmaaldrich.comdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide, which was co-crystallized with ROCK1. nih.gov

| Property | Predicted Value/Characteristic | Source |

| Binding Affinity (pIC50) | High | nih.gov |

| Synthetic Accessibility Score | < 5 (low to moderate difficulty) | nih.gov |

| ADME/Tox Profile | Favorable for further development | nih.gov |

This table is illustrative and based on findings for a closely related derivative.

De Novo Design and Virtual Screening Applications

De novo design and virtual screening are powerful computational strategies for discovering novel drug candidates. These approaches have been successfully applied to scaffolds related to 4-(pyridin-2-yl)benzamide.

De novo design involves the computational generation of novel molecular structures with desired properties. In a study aimed at identifying inhibitors for the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a known target in Parkinson's disease, structure-based de novo design was used. nih.gov Starting with a submicromolar inhibitor, 4-(2-amino-5-phenylpyrimidin-4-yl)benzene-1,3-diol, new derivatives were designed to enhance inhibitory activity by improving hydrophobic interactions within the ATP-binding site. nih.gov This led to the creation of a highly potent inhibitor, demonstrating the efficacy of this approach. nih.gov

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. This method was also utilized in the aforementioned LRRK2 inhibitor discovery project, where a library of approximately 360,000 'Rule-of-Five'-compliant molecules was screened. nih.gov In another example, a collaborative virtual screening effort was undertaken to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. nih.gov This in silico screening of proprietary pharmaceutical company libraries allowed for the rapid expansion of the chemical series and improvement of its antiparasitic activity. nih.gov

The outcomes of these computational design and screening efforts are summarized in the table below.

| Application | Target | Key Findings | Source |

| De Novo Design | G2019S mutant of LRRK2 | Generation of a highly potent inhibitor from a known molecular scaffold. nih.gov | nih.gov |

| Virtual Screening | G2019S mutant of LRRK2 | Identification of novel inhibitors with micromolar to submicromolar biochemical potencies. nih.gov | nih.gov |

| Virtual Screening | Leishmania parasites | Rapid expansion of a hit chemotype with improved antiparasitic activity and selectivity. nih.gov | nih.gov |

Medicinal Chemistry and Lead Optimization Strategies

Lead Identification and Hit-to-Lead Progression

The initial phase of discovering a new drug involves screening large collections of compounds to find a "hit"—a molecule that shows activity against a biological target. This hit then undergoes a rigorous "hit-to-lead" process, where its structure is modified to improve its drug-like properties, transforming it into a "lead" compound suitable for further optimization. researchgate.net

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of hundreds of thousands of compounds. danaher.com For scaffolds related to 4-(pyridin-2-yl)benzamide, HTS campaigns have been instrumental in identifying initial hits against various biological targets. For instance, screening of compound libraries has identified benzamide (B126) analogs as inhibitors of poly(ADP-ribose) polymerase (PARP) and tankyrase, enzymes implicated in cancer and other diseases. nih.govnih.gov Similarly, HTS has been employed to discover benzamide derivatives as negative allosteric modulators of neuronal nicotinic receptors (nAChRs) and inhibitors of the glycine (B1666218) transporter 1 (GlyT1), highlighting the versatility of this chemical scaffold. nih.govnih.gov These large-scale screening efforts provide the crucial starting points for focused medicinal chemistry programs.

An alternative and increasingly popular strategy is Fragment-Based Drug Design (FBDD). This method involves screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind weakly to the target protein. youtube.com These fragments, due to their small size, can explore chemical space more efficiently and often form high-quality interactions with the target. youtube.comkuleuven.be Once identified, often through biophysical techniques like nuclear magnetic resonance (NMR) or X-ray crystallography, these fragments are grown or linked together to create a more potent lead compound. kuleuven.beyoutube.com For example, a 4-(pyridin-4-yloxy)benzamide derivative bearing a 5-methylpyridazin-3(2H)-one fragment was designed and synthesized, showing inhibitory activity against several cancer cell lines. nih.gov This approach allows for a more rational and efficient path to lead discovery, building potency in a stepwise manner. youtube.com

Optimization of Potency and Selectivity

Once a lead compound is identified, the subsequent phase of lead optimization is a meticulous process of refining the molecular structure to enhance its therapeutic properties. This involves a cyclical process of designing, synthesizing, and testing new analogs to improve potency against the desired target and selectivity over other related targets, thereby minimizing potential off-target effects. pharmafeatures.com

A key strategy in lead optimization is the synthesis of iterative analog libraries. nih.gov By systematically modifying different parts of the lead molecule, medicinal chemists can establish a structure-activity relationship (SAR), which provides insights into how different chemical groups influence biological activity. nih.gov For the pyridinyl-benzamide scaffold, this has been a widely used approach. For example, a series of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives were designed and synthesized as potential c-Abl inhibitors for neurodegenerative diseases. nih.gov Similarly, researchers have synthesized and evaluated N-pyridin-2-yl benzamide analogs as allosteric activators of glucokinase. researchgate.net These iterative cycles of synthesis and testing allow for the fine-tuning of the molecule's properties. In the development of tankyrase inhibitors, a systematic, building-block-based approach was used to explore different moieties around a central 1,2,4-triazole (B32235) template, leading to compounds with significantly improved cellular activity. nih.gov

Below is a table showcasing examples of synthesized N-(pyridin-2-yl)-benzamide derivatives and their reported yields from a study on their synthesis. mdpi.com

| Entry | Reactants | Product | Yield (%) |

| 1 | 2-aminopyridine (B139424) and trans-β-nitrostyrene | N-(pyridin-2-yl)-benzamide | 82 |

| 2 | 4-methyl-2-aminopyridine and trans-β-nitrostyrene | N-(4-methylpyridin-2-yl)benzamide | 78 |

| 3 | 5-chloro-2-aminopyridine and trans-β-nitrostyrene | N-(5-chloropyridin-2-yl)benzamide | 68 |

This table is generated based on data from a study on the synthesis of N-(pyridin-2-yl)-benzamide derivatives. mdpi.com

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, to guide the design of more potent and selective inhibitors. researchgate.net By visualizing how a compound binds to its target, chemists can make rational modifications to improve interactions and affinity. This approach has been successfully applied to the optimization of pyridinyl-benzamide derivatives. For instance, in the development of TYK2 inhibitors, structure-based design was used to guide modifications that improved both potency and selectivity. nih.gov Similarly, a structure-guided hybridization of two known inhibitors led to a novel series of potent and selective tankyrase inhibitors. acs.org Molecular docking studies, a computational component of SBDD, have also been used to predict the binding modes of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors, helping to rationalize their structure-activity relationships. nih.gov

During lead optimization, it is crucial to assess not just the absolute potency of a compound but also the efficiency with which it achieves that potency relative to its size. Ligand efficiency (LE) is a widely used metric that relates the binding energy of a compound to the number of its non-hydrogen atoms. wikipedia.org It is a valuable tool for comparing compounds of different sizes and helps to ensure that increases in potency are not simply due to an undesirable increase in molecular weight. rgdscience.com

Other related metrics, such as Lipophilic Ligand Efficiency (LLE), which normalizes potency for lipophilicity, are also employed to guide the optimization process towards compounds with a better balance of properties. nih.gov The goal is to develop compounds that are not only potent but also possess favorable physicochemical properties, such as solubility and permeability, which are critical for oral bioavailability. rgdscience.comnih.gov The application of these metrics helps to prioritize which analogs to advance, steering the project towards candidates with a higher probability of success in later stages of drug development.

Scaffold Hopping and Bioisosteric Replacement for Novelty

In the quest for novel drug candidates, medicinal chemists often employ the twin strategies of scaffold hopping and bioisosteric replacement. These approaches allow for the exploration of new chemical space, the circumvention of existing patents, and the improvement of a compound's pharmacological properties while retaining the key interactions with its biological target.

Scaffold hopping involves the replacement of a central core structure of a molecule with a functionally equivalent but structurally distinct scaffold. This can lead to significant changes in the physicochemical properties of a compound, such as solubility and lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, in the development of kinase inhibitors, a shape-based scaffold hopping approach was successfully used to replace a pyrimidine (B1678525) core with a pyrazole (B372694) core. acs.org This strategic shift resulted in a new series of compounds with improved physicochemical properties and potent inhibitory activity. acs.org

Bioisosteric replacement is a more nuanced strategy where a specific functional group or substituent is replaced with another that has similar physical or chemical properties, leading to a comparable biological response. This can be a powerful tool for fine-tuning the activity, selectivity, and metabolic stability of a lead compound. A common application of this strategy is the replacement of an ester functional group, which can be prone to hydrolysis by esterase enzymes, with a more metabolically stable bioisostere. In the optimization of GABAA receptor modulators, a series of ester bioisosteres were explored to reduce metabolic liabilities, which led to improved anticonvulsant efficacy. nih.gov

A pertinent example of bioisosterism in a related chemical space is the use of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide or ester linkage. This can improve metabolic stability and other pharmacokinetic parameters. In one study, novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole were synthesized, demonstrating the successful application of bioisosterism to create new chemical entities. mdpi.com The table below showcases a selection of these compounds, highlighting the structural diversity that can be achieved through such strategies.

| Compound ID | Chemical Name | Molecular Formula |

| 7d | 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzamide | C21H13Cl3N4O2 |

| 7e | N-(4-(tert-butyl)phenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | C24H19Cl3N4O2 |

| 7g | 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide | C22H15Cl3N4O2 |

| 7h | 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)benzamide | C20H10Cl3FN4O2 |

| 7m | 2-chloro-N-(4-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | C20H10Cl4N4O2 |

| 7n | N-(4-bromophenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | C20H10BrCl3N4O2 |

This table presents a selection of compounds where a pyridine-linked 1,2,4-oxadiazole is incorporated into a benzamide scaffold, illustrating the application of bioisosterism. Data sourced from mdpi.com.

Strategies for Improving In Vitro Metabolic Stability

A significant hurdle in drug development is ensuring that a compound possesses adequate metabolic stability. Poor metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action and low bioavailability. Therefore, a key focus of lead optimization is to identify and address metabolic liabilities within a molecule.

In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are instrumental in this process. These assays can predict the metabolic fate of a compound in the body and guide structural modifications to improve its stability. For example, if a compound is found to be rapidly metabolized, medicinal chemists can introduce modifications at the site of metabolism to block or slow down the enzymatic reaction.

One common strategy to enhance metabolic stability is the modification of metabolically labile functional groups. For instance, the replacement of a piperazine (B1678402) ring with a homopiperazine (B121016) or a piperidine (B6355638) ring system has been shown to improve metabolic stability in rat liver microsomes for certain classes of compounds. nih.gov In another example, a simple scaffold replacement of a thienopyrimidine with a pyrrolopyrimidine led to a significant improvement in metabolic stability, with the percentage of the compound remaining after a set time increasing from 4% to 65%. nih.gov

The following table illustrates the impact of such structural modifications on in vitro metabolic stability in rat liver microsomes for a series of atypical dopamine (B1211576) transporter (DAT) inhibitors.

| Compound ID | Ring System | % Remaining at 30 min (Rat Liver Microsomes) |

| Analogue 1 | Piperazine | <1 |

| Analogue 2 | Homopiperazine | 13 |

| 20a | Piperidine | 31 |

| 20b | Piperidine | 37 |

| 20c | Piperidine | 45 |

| 20d | Piperidine | 52 |

This table demonstrates the improvement in metabolic stability (as indicated by the percentage of compound remaining after 30 minutes of incubation with rat liver microsomes) achieved by replacing a piperazine ring with a piperidine ring. Data adapted from nih.gov.

These examples underscore the importance of iterative design, synthesis, and testing in the optimization of metabolic stability. By systematically exploring structural modifications, medicinal chemists can develop compounds with improved pharmacokinetic profiles, thereby increasing their potential for clinical success.

In Vitro Target Identification and Validation

Biochemical Assays for Target Engagement

Biochemical assays are fundamental in early-stage drug discovery to determine if a compound physically interacts with a putative target, such as an enzyme or a receptor.

Enzyme Activity Assays (e.g., mitogenesis, adenylyl cyclase)

No published studies were identified that describe the testing of 4-(pyridin-2-yl)benzamide hydrochloride in specific enzyme activity assays. Research on analogous structures, such as other N-pyridin-2-yl benzamide (B126) derivatives, has shown activity as allosteric activators of glucokinase, but this cannot be extrapolated to the specific compound . nih.govresearchgate.netresearchgate.net Similarly, other related benzamide compounds have been evaluated as inhibitors of enzymes like histone deacetylases (HDACs) and RET kinase, but no such data exists for this compound. nih.govnih.gov

Receptor Binding Assays

There is no available data from receptor binding assays for this compound. These assays are crucial for quantifying the affinity of a compound for a specific receptor. For context, different benzamide derivatives have been studied for their binding to targets like the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and the 5-hydroxytryptamine 1A receptor, but these findings are not applicable to this compound. bindingdb.orgnih.gov

Cellular Assays for Functional Validation

Following biochemical confirmation, cellular assays are used to assess a compound's activity in a more biologically relevant context.

Cell-Based Reporter Assays

No literature is available describing the use of cell-based reporter assays to evaluate the functional activity of this compound. Such assays are instrumental in measuring the downstream consequences of target engagement, for instance, by linking receptor activation to the expression of a reporter gene.

Proteomic and Genomic Approaches for Target Discovery

Modern drug discovery often employs large-scale screening techniques to identify potential drug targets in an unbiased manner. biorxiv.org

Chemical proteomics can be used to pull down protein targets that physically interact with a compound of interest. nih.govnih.gov Similarly, genomic approaches can help identify targets by observing which genetic modifications confer resistance or sensitivity to a compound. Despite the power of these techniques, there are no published studies applying proteomic or genomic approaches to identify or validate the molecular targets of this compound.

Orthogonal Assay Development for Confirmation of Mechanism

Following the identification of a primary biological target for a compound, it is crucial to employ orthogonal assays to confirm its mechanism of action. This validation step is essential to ensure that the observed activity in a primary high-throughput screen (HTS) is not an artifact of the assay technology itself (e.g., fluorescence interference) and to verify that the compound engages its intended target in different biochemical or cellular contexts. The development of such secondary, mechanistically distinct assays provides critical, independent data to build confidence in the lead compound before committing to more extensive studies.

For a compound like this compound, which belongs to a chemical class known to target enzymes such as poly(ADP-ribose) polymerases (PARPs) like Tankyrase, a primary screening hit would typically be followed by a series of orthogonal assays. nih.gov These assays are designed to probe the compound's activity through different methods or in more complex biological systems, such as cell-based models.

A common strategy involves progressing from a simple, biochemical assay to a more physiologically relevant cellular assay. For instance, if a primary biochemical assay identified this compound as an inhibitor of a specific enzyme, an initial orthogonal step would be to test its activity against related enzymes to confirm selectivity. A subsequent step would involve using a cell-based assay that measures a known downstream consequence of inhibiting the target enzyme. This multi-tiered approach ensures a rigorous validation of the compound's specific biological activity.

Biochemical Selectivity Assays

A key orthogonal approach is to assess the selectivity of the compound against related proteins or enzyme family members. For many enzyme inhibitors, demonstrating selectivity is as important as demonstrating potency. For example, if the primary target was identified as Tankyrase 1, its activity would be tested against other PARP family members like PARP1 and PARP2. nih.gov An ideal inhibitor would show high potency for its intended target while being significantly less active against related enzymes, minimizing the potential for off-target effects. The results of such a selectivity panel are typically expressed as the half-maximal inhibitory concentration (IC₅₀).

| Enzyme Target | IC₅₀ (nM) of this compound | Fold Selectivity vs. Primary Target |

| Tankyrase 1 (Primary Target) | 25 | - |

| Tankyrase 2 | 45 | ~2-fold |

| PARP1 | >10,000 | >400-fold |

| PARP2 | >10,000 | >400-fold |

This table presents hypothetical data for illustrative purposes.

Cell-Based Mechanistic Assays

To confirm that the compound's biochemical activity translates into the expected biological effect in a cellular environment, a cell-based orthogonal assay is employed. This type of assay directly measures the downstream consequences of target engagement. For instance, since Tankyrase is a key component of the Wnt/β-catenin signaling pathway, a potent inhibitor would be expected to modulate this pathway. nih.gov A common method to assess this is a reporter gene assay in a cancer cell line with a constitutively active Wnt pathway. In this assay, the expression of a reporter gene, such as luciferase, is driven by a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) response elements, which are activated by β-catenin. Inhibition of Tankyrase stabilizes Axin, a key component of the β-catenin destruction complex, leading to reduced β-catenin levels and a subsequent decrease in luciferase activity.

| Cell Line | Assay Type | Endpoint Measured | Result with this compound |

| HEK293 | TOP/FOP Flash Reporter Assay | Luciferase Activity | Dose-dependent decrease in TOP/FOP ratio |

| SW480 | Western Blot | β-catenin levels | Reduction in cellular β-catenin levels |

This table presents hypothetical data for illustrative purposes.

The convergence of data from these distinct, orthogonal assays—a primary biochemical screen, a biochemical selectivity panel, and a functional cell-based assay—provides strong evidence that this compound acts via its intended mechanism of action. This rigorous, multi-faceted approach is a cornerstone of modern drug discovery, ensuring that resources are focused on compounds with a well-validated biological rationale.

Future Directions and Research Perspectives

Development of Advanced Analogues with Enhanced Profiles

The core structure of 4-(pyridin-2-yl)benzamide offers significant flexibility for chemical modification, allowing for the systematic development of analogues with fine-tuned pharmacological properties. The optimization of this chemical series is a primary focus of ongoing research, with the goal of enhancing potency, selectivity, and pharmacokinetic profiles.

Research has demonstrated that modifications to the benzamide (B126) scaffold can lead to compounds with a wide range of biological activities. For instance, the design and synthesis of novel N-pyridin-2-yl benzamide analogues have yielded potent allosteric activators of glucokinase, a key enzyme in glucose metabolism, highlighting a potential therapeutic route for type 2 diabetes. nih.govresearchgate.net In these studies, specific analogues, such as compounds 5c, 5e, and 5g, showed a significant ability to lower blood glucose levels in preclinical models. nih.govresearchgate.net

Similarly, optimization of a related phenylpyridine pyrazole (B372694) series led to the identification of GW788388, a potent and selective inhibitor of the transforming growth factor-beta (TGF-beta) type I receptor (ALK5), which plays a role in fibrotic diseases. nih.gov Other research has focused on developing derivatives for oncology. A series of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives were synthesized and evaluated for their antitumor activity, with compound 35 showing excellent inhibitory action against several cancer cell lines. nih.gov Furthermore, novel N-(piperidine-4-yl)benzamide derivatives have been assessed as potential cell cycle inhibitors in liver cancer cells, with one compound in particular demonstrating potent activity through the p53/p21-dependent pathway. nih.gov The development of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has also yielded compounds with promising anti-fibrotic activity, superior to existing agents in cellular assays. mdpi.com

Future efforts will likely concentrate on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule to understand how chemical structure relates to biological activity. This includes altering substituents on both the pyridine (B92270) and benzamide rings to improve target binding and cellular potency.

Pharmacokinetic Optimization: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for developing a viable drug.

Molecular Hybridization: Combining the 4-(pyridin-2-yl)benzamide core with other pharmacologically active fragments to create hybrid molecules with dual or multiple modes of action. nih.gov

Table 1: Examples of 4-(pyridin-2-yl)benzamide Analogues and Their Enhanced Profiles This table is interactive. You can sort and filter the data.

| Compound/Series Name | Structural Modification | Enhanced Profile/Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| N-pyridin-2-yl benzamide analogues (5c, 5e, 5g) | Varied substitutions on the benzamide ring | Allosteric activation of glucokinase | Type 2 Diabetes | nih.govresearchgate.net |

| GW788388 | Phenylpyridine pyrazole series | Potent and selective inhibition of ALK5 receptor | Fibrotic Diseases | nih.gov |

| Compound 35 | 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivative | Excellent inhibitory activity against A549, Hela, and MCF-7 cancer cell lines | Cancer | nih.gov |

| Compound 47 | N-(piperidine-4-yl)benzamide derivative | Potent antitumor activity against HepG2 cells via cell cycle arrest | Hepatocarcinoma | nih.gov |

| Compounds 12m, 12q | 2-(pyridin-2-yl) pyrimidine derivatives | Potent anti-fibrotic activity in hepatic stellate cells | Fibrosis | mdpi.com |

Exploration of Novel Biological Targets for Therapeutic Intervention

While initial research has identified key targets like glucokinase and ALK5, the versatility of the 4-(pyridin-2-yl)benzamide scaffold suggests it may interact with a broader range of biological molecules. nih.govnih.gov A significant future direction is the exploration of novel biological targets to expand the therapeutic applications of this class of compounds.

Current research has already uncovered a diverse set of targets for benzamide derivatives:

Enzymes: Glucokinase (GK) for diabetes and c-Met kinase for cancer. nih.govnih.gov

Receptors: TGF-beta type I receptor (ALK5) for fibrosis. nih.gov

Cell Cycle Proteins: Inhibition of cyclin B1 and enhancement of p21 and p53 expression for cancer therapy. nih.gov

Parasite Viability: Unidentified targets in filarial worms leading to macrofilaricidal effects. nih.gov